molecular formula C12H9NO2 B6365876 3-(3-Hydroxypyridin-2-yl)benzaldehyde CAS No. 1261944-73-3

3-(3-Hydroxypyridin-2-yl)benzaldehyde

Cat. No.: B6365876
CAS No.: 1261944-73-3
M. Wt: 199.20 g/mol
InChI Key: GAKJESLFKUEXFX-UHFFFAOYSA-N
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Description

3-(3-Hydroxypyridin-2-yl)benzaldehyde is an aromatic organic compound consisting of a benzaldehyde moiety substituted at the 3-position with a pyridine ring bearing a hydroxyl group at its 3-position. This structure confers unique electronic and steric properties due to the interplay between the electron-withdrawing aldehyde group and the hydroxyl-substituted pyridine.

Properties

IUPAC Name

3-(3-hydroxypyridin-2-yl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2/c14-8-9-3-1-4-10(7-9)12-11(15)5-2-6-13-12/h1-8,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAKJESLFKUEXFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=C(C=CC=N2)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10682558
Record name 3-(3-Hydroxypyridin-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261944-73-3
Record name 3-(3-Hydroxypyridin-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Hydroxypyridin-2-yl)benzaldehyde typically involves the reaction of 3-hydroxypyridine with benzaldehyde under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the condensation reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 3-(3-Hydroxypyridin-2-yl)benzaldehyde may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled reaction environments can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Hydroxypyridin-2-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form a primary alcohol.

    Substitution: The hydroxyl group on the pyridine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: 3-(3-Hydroxypyridin-2-yl)benzoic acid.

    Reduction: 3-(3-Hydroxypyridin-2-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Hydroxypyridin-2-yl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(3-Hydroxypyridin-2-yl)benzaldehyde in biological systems involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby preventing substrate access. The hydroxyl group on the pyridine ring can form hydrogen bonds with amino acid residues in the enzyme, stabilizing the inhibitor-enzyme complex.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-(3-Hydroxypyridin-2-yl)benzaldehyde with structurally related compounds, focusing on substituent effects, physicochemical properties, and functional applications.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituent Position/Type Key Properties/Applications References
3-(3-Hydroxypyridin-2-yl)benzaldehyde C₁₂H₉NO₂ (inferred) Pyridin-2-yl with 3-OH at pyridine High H-bonding capacity; potential pharmacological activity (inferred) N/A
3-(6-Hydroxypyridin-2-yl)benzaldehyde C₁₂H₉NO₂ Pyridin-2-yl with 6-OH at pyridine Commercial availability; priced at $890/5g; used in synthetic chemistry
3-(Pyridin-2-ylmethoxy)benzaldehyde C₁₃H₁₁NO₂ Methoxy-linked pyridine Yellow-brown solid/liquid; used in organic synthesis
3-(4-Aminopyridin-2-yl)benzaldehyde HCl C₁₂H₁₁ClN₂O Pyridin-2-yl with 4-NH₂; HCl salt Enhanced basicity; biochemical reagent
3-(6-Bromopyridin-2-yl)benzaldehyde C₁₂H₈BrNO Pyridin-2-yl with 6-Br Halogenated derivative; high molecular weight (228.2 g/mol)

Key Observations :

Substituent Position Effects: The position of the hydroxyl group on the pyridine ring significantly alters electronic properties. For example, 3-hydroxyl (target compound) vs. Halogenated derivatives (e.g., 6-Bromo) exhibit increased molecular weight and lipophilicity compared to hydroxylated analogs, which may enhance membrane permeability in biological systems .

Functional Group Variations: The methoxy-linked pyridine in 3-(pyridin-2-ylmethoxy)benzaldehyde introduces steric bulk and reduces hydrogen-bonding capability compared to the target compound’s direct hydroxyl group. This may lower solubility in polar solvents . The amino group in 3-(4-aminopyridin-2-yl)benzaldehyde HCl increases basicity, enabling salt formation (e.g., HCl), which improves stability and bioavailability in pharmaceutical contexts .

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